1-(3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound with the molecular formula and a molecular weight of approximately 178.23 g/mol. This compound features a cyclobutyl group attached to a pyrazole ring, which is further substituted by a methyl group and an ethanone moiety. It is classified as a heterocyclic compound, specifically a pyrazole derivative, which is known for its diverse biological activities and applications in medicinal chemistry and agrochemicals.
The synthesis of 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves several key steps:
The synthetic routes can vary based on the desired yield and purity. Industrial methods may utilize continuous flow reactors and advanced purification techniques to optimize efficiency while maintaining high product quality.
The molecular structure of 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one consists of:
The compound's structure can be represented as follows:
1-(3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one can participate in various chemical reactions:
Common reagents for these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Reaction conditions typically range from room temperature to reflux conditions, depending on the specific transformation being conducted .
The mechanism of action for 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one primarily relates to its interactions with biological targets. The pyrazole ring's nitrogen atoms can participate in hydrogen bonding with enzyme active sites, influencing enzyme inhibition or receptor binding. This structural similarity allows it to mimic biologically active molecules, potentially leading to various pharmacological effects .
The physical properties of 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one include:
Key chemical properties include:
Relevant data regarding melting points, boiling points, and spectral data (NMR, IR) would provide further insight into its chemical behavior .
1-(3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one has several scientific applications:
Pyrazole, a five-membered diunsaturated di-nitrogen heterocycle, represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and structural adaptability. First synthesized by Ludwig Knorr in 1883, pyrazole derivatives have evolved into indispensable building blocks for drug discovery, demonstrating significant antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The intrinsic dipole moment (approximately 2.0 D) and aromatic character arising from its 6π-electron system confer distinctive physicochemical properties that facilitate diverse molecular interactions with biological targets. The pyrazole ring exhibits tautomerism, with the 1H-tautomer predominating in biological systems, enabling specific hydrogen bonding patterns critical for target recognition. This heterocyclic system's synthetic versatility allows for regioselective modifications at N-1, C-3, C-4, and C-5 positions, enabling precise tuning of electronic properties, steric bulk, and pharmacokinetic profiles. The strategic incorporation of substituents—particularly alkyl, aryl, and constrained alicyclic systems like cyclobutyl—creates three-dimensional structural diversity that enhances target selectivity and modulates metabolic stability.
Table 1: Key Physicochemical Properties of 1-(3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one
Property | Value | Description |
---|---|---|
CAS Registry Number | 1893162-23-6 | Unique chemical identifier |
Molecular Formula | C₁₀H₁₄N₂O | Carbon: 10 atoms, Hydrogen: 14 atoms, Nitrogen: 2 atoms, Oxygen: 1 atom |
Molecular Weight | 178.23 g/mol | Mass of one mole of the compound |
SMILES Notation | CC(C1=CC(C2CCC2)=NN1C)=O | Simplified molecular-input line-entry system representation |
IUPAC Name | 1-(3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one | Systematic chemical nomenclature |
Structural Features | Cyclobutyl moiety, Methylpyrazole, Acetyl group | Key functional elements influencing bioactivity and physicochemical behavior |
The integration of cyclobutyl rings with pyrazole scaffolds represents a sophisticated strategy in contemporary drug design, leveraging the cyclobutane ring's unique geometric and electronic properties to enhance pharmacological profiles. The cyclobutyl moiety—characterized by high angle strain (approximately 27 kcal/mol) and a puckered conformation—imposes significant three-dimensionality that disrupts planarity, thereby improving target selectivity and reducing off-target interactions. This strained carbocyclic system exhibits a distinctive blend of lipophilicity (π hydrophobic parameter: 0.89) and moderate polarity, which collectively enhance membrane permeability while maintaining aqueous solubility. When substituted at the C-3 position of the pyrazole ring, the cyclobutyl group creates a sterically demanding environment that restricts molecular rotation, potentially leading to enhanced binding affinity through conformational constraint. This structural hybrid demonstrates improved metabolic stability compared to phenyl-substituted analogs, as evidenced by reduced cytochrome P450-mediated oxidation, attributed to the absence of activating benzylic positions and the ring strain disfavoring metabolic epoxidation [2] [6].
The cyclobutane's unique C–C bond lengths (approximately 1.55 Å) and bond angles (approximately 88°) create a characteristic molecular footprint that complements sterically constrained binding pockets in biological targets. This geometric specificity is particularly advantageous in kinase inhibitors and GPCR modulators, where the cyclobutyl group effectively mimics transition-state geometries or serves as a phenyl bioisostere with reduced metabolic liabilities. Additionally, the cyclobutyl ring serves as a versatile vector for introducing diverse substituents through functionalization at its four methylene positions, enabling systematic exploration of structure-activity relationships without disrupting the core pyrazole-cyclobutyl pharmacophore. The enhanced lipophilicity (logP increased by approximately 0.5-1.0 units compared to unsubstituted pyrazoles) contributes to improved blood-brain barrier penetration, making this hybrid particularly valuable in CNS-targeting therapeutics [2] [8].
The 1H-pyrazole nucleus serves as a molecular platform of exceptional versatility in bioactive compound development, with its nitrogen atoms providing critical hydrogen-bonding capabilities and its carbon framework enabling diverse substitution patterns. The 1-methyl-1H-pyrazole configuration specifically enhances metabolic stability by protecting the labile N–H bond from oxidative metabolism while maintaining the ring's aromatic character and planarity. This substitution pattern creates an electron-rich system at N-2 (with the non-Hückel lone pair) that facilitates interactions with electrophilic regions of biological targets, particularly through dipole-dipole interactions and π-stacking with aromatic amino acid residues. The C-5 position, being electron-deficient due to the adjacent nitrogen atoms, serves as an ideal attachment point for carbonyl-containing substituents like the acetyl group in 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one, which can participate in hydrogen bonding as both acceptor and, when enolized, as donor [3] [6] [9].
Pyrazole-containing pharmaceuticals demonstrate remarkable target diversity, including COX-2 inhibition (celecoxib), anaplastic lymphoma kinase inhibition (crizotinib), and cannabinoid receptor antagonism (rimonabant). This target promiscuity stems from the pyrazole ring's ability to mimic various pharmacophoric elements: the 1,2-diazole system can serve as a carboxylic acid bioisostere through tautomerization, while the N–N linkage provides conformational restriction similar to amide bonds but with enhanced hydrolytic stability. The acetyl group at C-5 in our model compound introduces additional hydrogen-bonding capacity and serves as a synthetic handle for further derivatization through condensation, reduction, or nucleophilic addition reactions. This functional group versatility enables the generation of structurally diverse libraries from a common precursor, facilitating rapid exploration of structure-activity relationships [3] [9].
Table 2: Biological Activities Associated with Pyrazole Scaffold Substitution Patterns
Substitution Position | Common Functional Groups | Biological Activities Enhanced | Molecular Targets |
---|---|---|---|
N-1 | Methyl, Ethyl, Aryl | Metabolic stability, Membrane permeability | Cytochrome P450 enzymes, Transporters |
C-3 | Cyclobutyl, Phenyl, Halogens | Target selectivity, Lipophilicity | Kinases, GPCRs, Ion channels |
C-4 | Hydrogen, Halogens, Methyl | π-Stacking interactions | Aromatic pockets in enzyme active sites |
C-5 | Acetyl, Carboxamide, Hydroxymethyl | Hydrogen bonding capacity, Solubility | Hydrolases, Receptors with polar cavities |
1-(3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one embodies a strategically designed molecular prototype that integrates three pharmacophoric elements of contemporary significance: the constrained cyclobutyl group, the metabolically stable 1-methylpyrazole core, and the versatile acetyl functionality. This specific combination creates a unique three-dimensional architecture with vectorial orientations suitable for interacting with diverse biological targets. The C3-substituted cyclobutyl group projects perpendicularly to the pyrazole plane, creating a characteristic steric profile that complements the topology of hydrophobic binding pockets commonly found in protein kinases and G-protein-coupled receptors. The acetyl group at C-5 adopts a coplanar conformation with the pyrazole ring due to conjugation, forming an extended π-system that facilitates charge-transfer interactions with electron-rich biological nucleophiles. This spatial arrangement creates a distinctive dipole moment (estimated at 4.5–5.0 D) that influences molecular recognition processes [2] [4].
The compound serves as a critical synthetic intermediate for several reasons: (1) The acetyl group can be selectively reduced to produce chiral alcohols with potential as enzyme inhibitors; (2) It undergoes efficient Knoevenagel condensations to yield α,β-unsaturated derivatives that serve as Michael acceptors for covalent targeting strategies; (3) The ketone functionality facilitates the synthesis of hydrazones and semicarbazones for antimicrobial screening libraries; and (4) It provides a strategic handle for synthesizing fused heterocyclic systems through reactions with binucleophiles. These transformations highlight the molecule's role as a versatile building block in medicinal chemistry campaigns. Furthermore, the absence of ionizable groups within the physiological pH range (predicted pKa < 2 for pyrazole nitrogen) ensures neutral character across biological membranes, potentially enhancing cellular uptake compared to pyrazole carboxylic acid derivatives. The balanced lipophilicity (calculated logP ≈ 2.1) positions this compound within optimal range for oral bioavailability according to Lipinski's rules, making it a valuable starting point for lead optimization programs targeting intracellular targets [2] [4] [6].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3